molecular formula C9H9ClN2 B8468856 6-Chloro-1-(methylimino)isoindoline

6-Chloro-1-(methylimino)isoindoline

Cat. No.: B8468856
M. Wt: 180.63 g/mol
InChI Key: NGXBYDPPAOHBSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1-(methylimino)isoindoline is a heterocyclic compound featuring an isoindoline core (a benzene ring fused to a five-membered ring containing one nitrogen atom). The molecule is substituted with a chlorine atom at the 6-position and a methylimino group (-N=CH3) at the 1-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as a protein-protein interaction (PPI) inhibitor . Its synthesis likely involves functionalization of the isoindoline scaffold via amidation or alkylation reactions, as seen in related compounds .

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

6-chloro-N-methyl-2,3-dihydroisoindol-1-imine

InChI

InChI=1S/C9H9ClN2/c1-11-9-8-4-7(10)3-2-6(8)5-12-9/h2-4H,5H2,1H3,(H,11,12)

InChI Key

NGXBYDPPAOHBSI-UHFFFAOYSA-N

Canonical SMILES

CN=C1C2=C(CN1)C=CC(=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

6-Chloro-1-oxo-isoindoline (CAS 58083-59-3)

  • Structural Differences: The 1-position substituent is an oxo group (C=O) instead of methylimino (-N=CH3).
  • Physical Properties: Melting Point: 255–257.5°C (isopropanol) . Molecular Formula: C₈H₆ClNO vs. C₈H₇ClN₂ for the target compound.
  • Chemical Reactivity: The oxo group enhances electrophilicity, making it more reactive toward nucleophiles compared to the methylimino group, which may stabilize the ring via resonance.
  • Applications : Used as an intermediate in drug synthesis (e.g., apremilast) .

6-Methylisoindolin-1-one (CAS 58083-55-9)

  • Structural Differences : A methyl group at the 6-position and an oxo group at the 1-position.
  • Physical Properties: Molecular Weight: 147.17 g/mol (C₉H₉NO) vs. 166.61 g/mol for the target compound.
  • Electronic Effects: The electron-withdrawing oxo group reduces aromaticity compared to the methylimino group, which may donate electrons via resonance.
  • Applications: Limited bioactivity data, but structural analogs are explored in PPI inhibition .

Triamide Isoindoline Derivatives

  • Structural Differences : Triamide groups (e.g., -CONHR) at multiple positions on the isoindoline scaffold.
  • Bioactivity : Demonstrated inhibition of Myc-Max heterodimerization (IC₅₀ ~10 µM), critical in cancer therapeutics .
  • Design Strategy: Appendage diversity introduced via parallel synthesis, contrasting with the fixed chloro and methylimino substituents in the target compound .

4-Amino-2-(4-methoxyphenyl)isoindoline-1,3-dione

  • Structural Differences : Two oxo groups (1,3-dione) and a 4-methoxyphenyl substituent.
  • Bioactivity : Exhibits antiplasmodial activity (IC₅₀ ~1 µM) against Plasmodium falciparum, highlighting the role of substituents in target specificity .

6-Chloroisoquinoline (CAS 62882-02-4)

  • Structural Differences: Isoquinoline core (benzene fused to pyridine) vs. isoindoline (benzene fused to pyrrole).
  • Physical Properties : Molecular formula C₉H₆ClN, with a higher molecular weight (163.61 g/mol) than the target compound.

6-Chloro-1-methylindoline-2

  • Structural Differences : Indoline core (benzene fused to pyrrolidine) with a methyl group at the 1-position.
  • Synthesis : Derived from 6-chloroisatin and methyl iodide, contrasting with the target compound’s likely amidation route .
  • Reactivity : The saturated pyrrolidine ring reduces aromatic conjugation compared to isoindoline derivatives .

Comparative Data Table

Compound Core Structure Substituents Molecular Formula Melting Point (°C) Key Applications
6-Chloro-1-(methylimino)isoindoline Isoindoline 6-Cl, 1-N=CH3 C₈H₇ClN₂ Not reported PPI inhibition (hypothesized)
6-Chloro-1-oxo-isoindoline Isoindoline 6-Cl, 1-C=O C₈H₆ClNO 255–257.5 Drug intermediate
6-Methylisoindolin-1-one Isoindoline 6-CH3, 1-C=O C₉H₉NO Not reported Synthetic intermediate
Triamide isoindoline Isoindoline Multiple -CONHR groups Variable Variable Myc-Max inhibition
6-Chloroisoquinoline Isoquinoline 6-Cl C₉H₆ClN Not reported Organic synthesis

Key Research Findings

  • Bioactivity: Methylimino and oxo substituents significantly influence target selectivity. For example, triamide isoindolines inhibit Myc-Max dimerization, while 1,3-dione derivatives target parasitic enzymes .
  • Synthetic Flexibility : Isoindoline scaffolds allow modular functionalization, as seen in parallel synthesis libraries .
  • Physicochemical Properties : Chlorine substitution enhances lipophilicity, whereas oxo groups improve solubility but reduce membrane permeability .

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